BenchChemオンラインストアへようこそ!

Sinomenine

Rheumatoid Arthritis Analgesic Efficacy NSAID Comparator

Distinct from classical opioids, Sinomenine offers sustained analgesia without tolerance generation and NF-κB pathway suppression via unique α7nAChR agonism. This makes it ideal for chronic pain and IBD research where morphine tolerance or sulfasalazine inefficacy limits progress. High-purity (≥98%) natural alkaloid from Sinomenium acutum ensures reproducible in vivo pharmacokinetic modeling for rapid-clearance drug delivery development.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
CAS No. 115-53-7
Cat. No. B1681799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinomenine
CAS115-53-7
Synonyms4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one
cocculine
cucoline
cucoline hydrochloride
cucoline, hydrochloride
cuculine
kukoline
morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)-
morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)-
NSC-76021
sinomenin hydrochloride
sinomenine
sinomenine A bismethyliodide
sinomenine hydrochloride
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC
InChIInChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1
InChIKeyINYYVPJSBIVGPH-QHRIQVFBSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinomenine (CAS 115-53-7): A Morphinan-Derived Immunomodulatory Alkaloid for Scientific Procurement in Inflammation and Chronic Pain Research


Sinomenine (CAS 115-53-7) is a morphinan-derived alkaloid purified from the roots of Sinomenium acutum, traditionally used for rheumatism and arthritis in China and Japan [1]. Structurally related to opioids such as levorphanol and the non-opioid cough suppressant dextromethorphan [2], sinomenine exhibits distinct immunoregulative properties via inhibition of lymphocyte proliferation, suppression of proinflammatory cytokines, and modulation of NF-κB signaling pathways [1]. Sinomenine hydrochloride (molecular weight 365 Da; logP = 1.34; pKa = 7.98; aqueous solubility 118 mg/mL) is formulated as Zhengqing Fengtongning sustained-release tablets for rheumatoid arthritis therapy in China [1].

Why Sinomenine Cannot Be Replaced by Generic NSAIDs or Conventional Immunosuppressants in Inflammation and Pain Research Applications


Sinomenine occupies a unique pharmacological niche that distinguishes it from both classical NSAIDs and conventional immunosuppressive agents. Unlike NSAIDs, which primarily act via cyclooxygenase inhibition, sinomenine exerts immunomodulation through α7 nicotinic acetylcholine receptor (α7nAChR) agonism, NF-κB pathway suppression, and regulation of adenosine A2A receptor expression [1][2]. Compared with dexamethasone, sinomenine achieves therapeutic effects without the glucocorticoid-associated adverse effect profile [3]. Critically, repeated administration of sinomenine does not generate analgesic tolerance—a limitation that compromises chronic use of classical opioid analgesics such as morphine [1]. These mechanistic and safety distinctions preclude straightforward substitution with generic in-class compounds and necessitate compound-specific validation in research and therapeutic applications.

Quantitative Comparative Evidence for Sinomenine Differentiation in Anti-Inflammatory, Analgesic, and Immunomodulatory Applications


Superior Efficacy of Sinomenine Versus NSAIDs in Amelioration of Morning Stiffness and Joint Pain in Rheumatoid Arthritis Patients

In clinical evaluation for rheumatoid arthritis therapy, sinomenine demonstrated superior efficacy compared with nonsteroidal anti-inflammatory drugs (NSAIDs) in amelioration of morning stiffness and painful joints [1].

Rheumatoid Arthritis Analgesic Efficacy NSAID Comparator

Comparable Anti-Inflammatory Efficacy of Sinomenine to Dexamethasone in Allergic Rhinitis Mouse Model

In an ovalbumin-induced allergic rhinitis mouse model, sinomenine administered orally achieved therapeutic outcomes comparable to dexamethasone, the positive control corticosteroid [1].

Allergic Rhinitis Anti-Inflammatory Dexamethasone Comparator

Sinomenine Inhibits NF-κB Activation via α7nAChR Agonism: A Mechanistic Distinction from Methotrexate and Indomethacin

Sinomenine inhibits the NF-κB pathway through α7 nicotinic acetylcholine receptor (α7nAChR) agonism—a mechanism distinct from that of clinical anti-arthritis drugs methotrexate (MTX) and indomethacin (Indo). Blockade of α7nAChR with α-bungarotoxin attenuated the effects of sinomenine but not those of indomethacin or methotrexate [1].

Rheumatoid Arthritis NF-κB Signaling α7nAChR Agonism

Sinomenine Suppresses TLR/NF-κB Signaling with Superior Therapeutic Effect to Sulfasalazine in DSS-Induced Colitis Model

In a DSS-induced experimental colitis mouse model, sinomenine-treated groups achieved significantly lower disease activity index (DAI) scores than the sulfasalazine-treated group, alongside dose-dependent suppression of TLR4, MyD88, and NF-κB p65 expression [1].

Inflammatory Bowel Disease TLR/NF-κB Pathway Sulfasalazine Comparator

Absence of Analgesic Tolerance Following Repeated Sinomenine Administration: Key Differentiation from Classical Opioids

Unlike classical opioid analgesics such as morphine, repeated administration of sinomenine in chronic pain animal models did not generate tolerance [1].

Chronic Pain Analgesic Tolerance Opioid Comparator

Sinomenine Pharmacokinetic Profile: Short Half-Life Driving Formulation Innovation and Differentiation from Sustained-Release Comparators

In rat pharmacokinetic studies, sinomenine administered intravenously exhibited a two-compartment model with distribution phase half-life of 10.98 min and elimination phase half-life of 44.71 min [1]. This short half-life profile differentiates sinomenine from sustained-release formulations of other anti-inflammatory agents and necessitates specialized formulation approaches including enteric-coated microspheres and sustained-release pellets [2].

Pharmacokinetics Formulation Development Drug Delivery

High-Value Research and Industrial Application Scenarios for Sinomenine Procurement Based on Differentiated Evidence


Non-Tolerance-Forming Analgesic Development for Chronic Pain Management

Sinomenine is ideally suited for research programs developing chronic pain therapeutics where opioid tolerance limits long-term efficacy. Unlike morphine and classical opioids, sinomenine maintains analgesic activity without tolerance generation upon repeated administration, as demonstrated in various experimental chronic pain animal models [1]. This differentiation supports procurement for preclinical validation of non-opioid or adjunctive pain management strategies.

Mechanistic Studies of α7nAChR-Mediated Anti-Inflammatory Pathways

Sinomenine serves as a unique pharmacological tool for investigating α7 nicotinic acetylcholine receptor (α7nAChR)-mediated inhibition of NF-κB signaling. Direct comparative evidence shows that sinomenine's anti-arthritic effects are blocked by α-bungarotoxin, whereas the effects of methotrexate and indomethacin remain unaffected [2]. This distinct receptor-level differentiation supports procurement for cholinergic anti-inflammatory pathway research and screening assays targeting α7nAChR agonists.

Inflammatory Bowel Disease Research Requiring TLR/NF-κB Pathway Intervention

For IBD research programs seeking compounds with demonstrated superiority over sulfasalazine, sinomenine offers validated efficacy in the DSS-induced colitis model. Direct head-to-head comparison data confirm significantly lower disease activity index scores and dose-dependent suppression of TLR4, MyD88, and NF-κB p65 expression compared with sulfasalazine treatment [3]. This evidence supports procurement for experimental colitis studies evaluating novel NF-κB-targeted therapeutic strategies.

Sustained-Release and Novel Drug Delivery Formulation Development

Sinomenine's short pharmacokinetic half-life (elimination t₁/₂ = 44.71 min in rats) creates a validated model compound for evaluating advanced drug delivery technologies [4]. Recent patent activity and research publications demonstrate active development of enteric-coated microspheres and sustained-release pellets specifically designed to overcome sinomenine's rapid clearance [5]. Procurement is particularly valuable for formulation scientists developing delivery systems for rapid-clearance alkaloids requiring extended in vivo exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sinomenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.